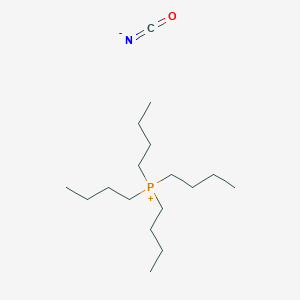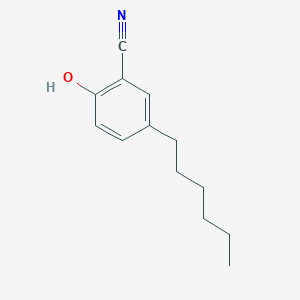
5-Hexyl-2-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-hydroxybenzonitrile: is an organic compound that belongs to the class of benzonitriles It is characterized by a benzene ring substituted with a hydroxyl group at the second position and a hexyl group at the fifth position, along with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzonitrile with a hexyl halide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-hydroxybenzonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Add a base like potassium carbonate (K2CO3) to the solution.
- Introduce the hexyl halide (e.g., hexyl bromide) to the reaction mixture.
- Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours.
- After completion, the product is isolated through standard workup procedures, including extraction and purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexyl-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve the reduction of the nitrile group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-hexyl-2-hydroxybenzoic acid or 5-hexyl-2-hydroxybenzaldehyde.
Reduction: Formation of 5-hexyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hexyl-2-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitriles.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The hydroxyl and nitrile groups provide sites for further functionalization, allowing for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-2-hydroxybenzonitrile depends on its specific application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various reactions. The hexyl group provides hydrophobic character, influencing the compound’s solubility and interactions with other molecules.
Molecular Targets and Pathways:
Hydroxyl Group: Can form hydrogen bonds with biological molecules, affecting enzyme activity and receptor binding.
Nitrile Group: Can undergo nucleophilic attack, leading to the formation of new bonds and the modification of biological targets.
Hexyl Group: Contributes to the hydrophobic interactions, influencing the compound’s distribution and activity within biological systems.
Comparación Con Compuestos Similares
2-Hydroxybenzonitrile: Lacks the hexyl group, resulting in different solubility and reactivity.
5-Methyl-2-hydroxybenzonitrile: Contains a methyl group instead of a hexyl group, leading to different hydrophobic interactions.
5-Ethyl-2-hydroxybenzonitrile: Contains an ethyl group, providing a balance between the properties of the methyl and hexyl derivatives.
Uniqueness: 5-Hexyl-2-hydroxybenzonitrile is unique due to the presence of the hexyl group, which significantly influences its chemical and physical properties. The combination of the hydroxyl, nitrile, and hexyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propiedades
Número CAS |
79353-68-7 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
5-hexyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-6-11-7-8-13(15)12(9-11)10-14/h7-9,15H,2-6H2,1H3 |
Clave InChI |
MUZNTZXZUGGZRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


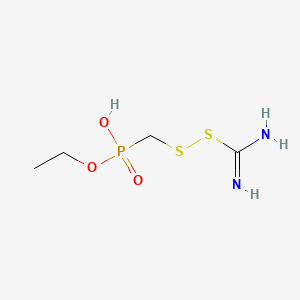
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
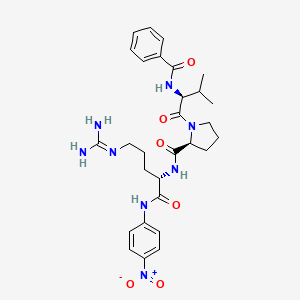


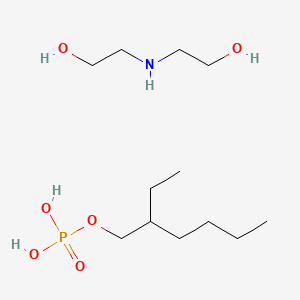
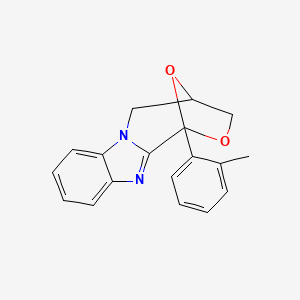
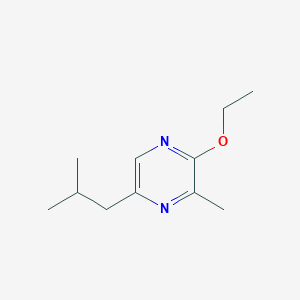

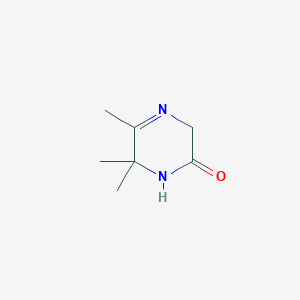


![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
